molecular formula C2H9ClNO2P B2385106 (2-aminoethyl)phosphinic acid hydrochloride CAS No. 1075799-55-1

(2-aminoethyl)phosphinic acid hydrochloride

Cat. No.: B2385106
CAS No.: 1075799-55-1
M. Wt: 145.52
InChI Key: RURPOSPVIFARIJ-UHFFFAOYSA-N
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Description

(2-aminoethyl)phosphinic acid hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of an aminoethyl group, a hydroxy group, and an oxophosphanium moiety, combined with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)phosphinic acid hydrochloride typically involves the reaction of aminoethyl compounds with phosphonic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different phosphine derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

(2-aminoethyl)phosphinic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent or drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-aminoethyl)phosphinic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylphosphonic acid: Similar structure but lacks the hydroxy group.

    Hydroxyethylphosphonic acid: Contains a hydroxy group but differs in the aminoethyl moiety.

    Phosphonoacetic acid: Similar phosphonic acid derivative with different functional groups.

Uniqueness

(2-aminoethyl)phosphinic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential role in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name

2-aminoethyl-hydroxy-oxophosphanium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO2P.ClH/c3-1-2-6(4)5;/h1-3H2;1H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOKGWCEBPWYDY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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